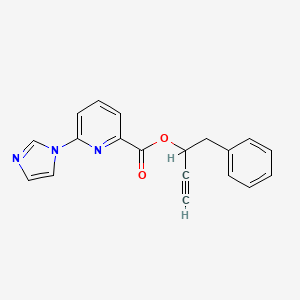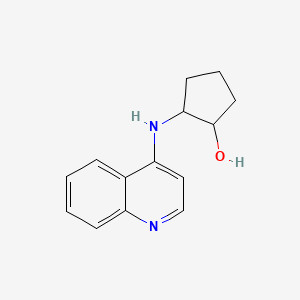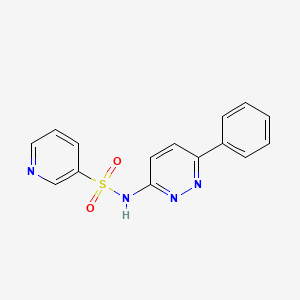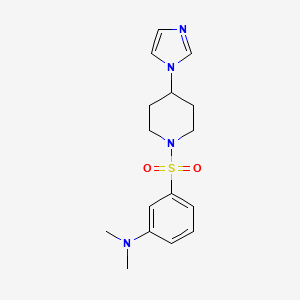![molecular formula C17H17N3O2S B7631350 N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline, also known as Ro 31-8220, is a chemical compound that belongs to the family of protein kinase inhibitors. It was first synthesized in 1990 and has since been used extensively in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity.
Mécanisme D'action
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 has been extensively characterized in vitro and in vivo.
Biochemical and Physiological Effects
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the effects of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 include inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and neurotransmitter release, and regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is its high selectivity for PKC, which allows researchers to investigate the specific functions of this enzyme in different cellular processes. However, one limitation of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is its potential for off-target effects, which can complicate data interpretation. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 can be toxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the role of PKC in different disease states, such as cancer and neurodegenerative disorders. Finally, the use of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Méthodes De Synthèse
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 involves several steps, including the reaction between 2-imidazol-1-ylphenylmethanol and 4-methylsulfonylaniline, followed by the addition of various reagents to produce the final product. The synthesis method is well-established and has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is widely used in scientific research as a tool for studying the role of PKC in various cellular processes. PKC is a family of enzymes that play a critical role in regulating cell growth, differentiation, and survival. By selectively inhibiting PKC activity, N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 can be used to investigate the specific functions of PKC in different cell types and disease states.
Propriétés
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23(21,22)16-8-6-15(7-9-16)19-12-14-4-2-3-5-17(14)20-11-10-18-13-20/h2-11,13,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRMBAHXQIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7631330.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)

![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)